2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.
Result of Action
Indole derivatives are known to influence a variety of biological activities . The specific effects of this compound would depend on the biological activities it influences and the specific targets it interacts with.
Biochemical Analysis
Biochemical Properties
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with bromodomain-containing proteins such as TRIM24 and BRPF1 . These interactions can inhibit the bromodomain’s ability to recognize acetylated lysine residues on histones, thereby affecting gene expression and chromatin structure.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In prostate cancer cell lines, this compound has demonstrated the ability to suppress tumor growth without exhibiting noticeable toxicity . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent. Additionally, indole derivatives, including this compound, have been reported to possess antiviral, anti-inflammatory, and antioxidant activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to bromodomains of TRIM24 and BRPF1, inhibiting their function . This inhibition prevents the recognition of acetylated lysine residues on histones, leading to changes in gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when evaluating its long-term effects on cellular function. Studies have shown that the compound can suppress tumor growth in prostate cancer xenograft models over a period of time without exhibiting noticeable toxicity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, a dosage of 50 mg/kg/day was found to suppress tumor growth by 53% without noticeable toxicity Higher dosages may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and contribute to its biological effects. Indole derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels
Properties
IUPAC Name |
2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXSLQQBEFJMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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